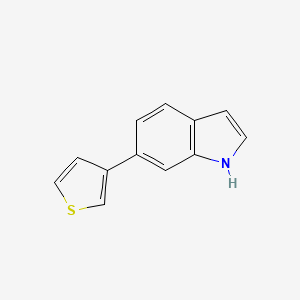

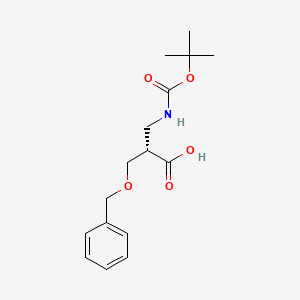

![molecular formula C15H25NO6 B3030183 2-((tert-Butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid CAS No. 876761-75-0](/img/structure/B3030183.png)

2-((tert-Butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid

Descripción general

Descripción

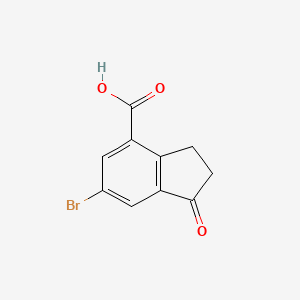

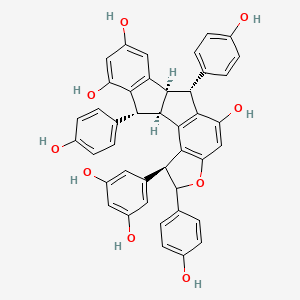

The compound "2-((tert-Butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid" is a structurally complex molecule that features a tert-butoxycarbonyl (Boc) protected amino group and a 1,4-dioxaspiro[4.5]decane moiety attached to an acetic acid backbone. This type of compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis due to the protective Boc group which can be easily removed under acidic conditions .

Synthesis Analysis

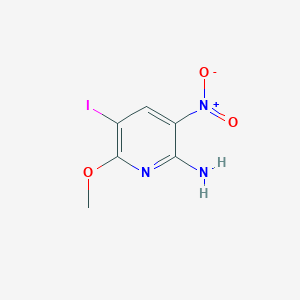

The synthesis of related compounds often involves multi-step reactions that include protection and deprotection of functional groups, as well as the formation of key structural features like rings and linkages between different moieties. For example, the synthesis of tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a key intermediate in atorvastatin synthesis, is achieved through a series of reactions starting from a Henry reaction followed by O-acetylation and reduction steps . Similarly, the synthesis of thiazolyl compounds with tert-butoxycarbonyl groups involves condensation reactions under controlled conditions to achieve high yields .

Molecular Structure Analysis

The molecular structure of compounds containing tert-butyl groups and acetic acid derivatives is often characterized by intramolecular hydrogen bonding and the presence of zwitterionic forms, as seen in the crystal structure of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid hemihydrate . The tert-butoxycarbonyl group is a common protecting group in organic synthesis due to its steric bulk and ease of removal.

Chemical Reactions Analysis

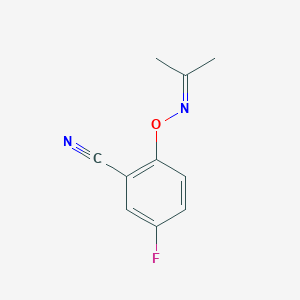

The tert-butoxycarbonyl group is known to influence the acid-dissociation equilibria of alpha-substituted acetic acids. The electron-withdrawing character of the aminoxyl group, which is structurally similar to the tert-butoxycarbonyl group, results in lower pKa values for the carboxylic acid, indicating increased acidity . This effect is crucial in the design of prodrugs and in the optimization of drug pharmacokinetics.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like "this compound" are influenced by their functional groups. The tert-butoxycarbonyl group imparts a degree of hydrophobicity, while the acetic acid moiety contributes to the compound's solubility in polar solvents. The presence of a spirocyclic dioxane ring can also affect the compound's conformation and, consequently, its reactivity and interaction with biological targets . Analytical techniques such as reversed-phase HPLC are often used to determine the content and purity of such compounds, utilizing ion-pair chromatography with specific mobile phases .

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

- The compound has been used in the synthesis of biologically active compounds, such as N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-3-arylpropanamides and N-(tert-butyl)-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-2-arylacetamide derivatives. These compounds are produced via an intermolecular Ugi reaction and have potential applications in pharmaceuticals (Amirani Poor et al., 2018).

Synthetic Intermediate in Organic Chemistry

- It serves as a bifunctional synthetic intermediate widely used in the synthesis of various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. The compound can be synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane via selective deketalization (Zhang Feng-bao, 2006).

Development of New Reagents

- A related compound, tert-butyl (2,4-dioxo-3-azaspiro[5.5]undecan-3-yl) carbonate (Boc-OASUD), has been developed for the preparation of N-Boc-amino acids. This compound reacts with amino acids to yield N-Boc-amino acids and their esters, demonstrating its utility in the field of peptide synthesis (Rao et al., 2017).

Catalysis and Chemical Reactions

- The compound has been involved in palladium-catalyzed aminocarbonylation reactions, which are significant in organic synthesis for producing acrylamides. This demonstrates its role in facilitating complex chemical reactions (Farkas et al., 2015).

Propiedades

IUPAC Name |

2-(1,4-dioxaspiro[4.5]decan-8-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6/c1-14(2,3)22-13(19)16-11(12(17)18)10-4-6-15(7-5-10)20-8-9-21-15/h10-11H,4-9H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLRJIIPUPENTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCC2(CC1)OCCO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655123 | |

| Record name | [(tert-Butoxycarbonyl)amino](1,4-dioxaspiro[4.5]decan-8-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

876761-75-0 | |

| Record name | [(tert-Butoxycarbonyl)amino](1,4-dioxaspiro[4.5]decan-8-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene](/img/structure/B3030105.png)

![[4-(Cyclopropylsulfanyl)phenyl]acetic acid](/img/structure/B3030119.png)

![ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B3030122.png)